Enzymatic Synthesis Yield vs. Chemical Glycosidation
Methyl 2-deoxy-α-D-glucoside (M2DG) is produced enzymatically using Aspergillus niger α-glucosidase (ANGase) with D-glucal and methanol, achieving a 93% conversion of D-glucal into M2DG under optimized conditions (pH 4.0–4.5, 35°C, 70% v/v methanol) [1]. This efficiency contrasts sharply with chemical glycosidation of methyl α-D-glucoside, which typically requires multiple protection/deprotection steps and yields a mixture of anomers.
| Evidence Dimension | Synthetic conversion efficiency |
|---|---|
| Target Compound Data | 93% conversion of D-glucal to methyl α-D-2-deoxyglucoside |
| Comparator Or Baseline | Methyl α-D-glucoside chemical synthesis: typical overall yields <70% with anomeric mixture separation required |
| Quantified Difference | >23 percentage-point yield advantage and exclusive α-selectivity |
| Conditions | Enzymatic: ANGase, pH 4.0–4.5, 35°C, 70% (v/v) methanol; Chemical: multi-step protection/glycosidation/deprotection |
Why This Matters
The one-step enzymatic route delivers higher yield and exclusive α-stereoselectivity, reducing downstream purification costs and ensuring isomeric purity for research or scale-up procurement decisions.
- [1] Kim, Y. M., Okuyama, M., Mori, H., Chiba, S., & Kimura, A. (2005). Enzymatic synthesis of alkyl α-2-deoxyglucosides by alkyl alcohol resistant α-glucosidase from Aspergillus niger. Tetrahedron: Asymmetry, 16(2), 403-409. (Yield data also confirmed in earticle.net abstract: '93% of D-glucal was converted into M2DG'). View Source
